An In-depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-a]pyridine
An In-depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-a]pyridine
CAS Number: 957187-27-8
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic structure, combined with its unique electronic properties, makes it an attractive framework for the design of potent and selective therapeutic agents. This scaffold is a cornerstone in the development of a wide array of biologically active molecules, demonstrating efficacy as anticancer, and antifungal agents.[3][4] The strategic placement of various substituents on the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets.
This guide provides a comprehensive technical overview of a particularly valuable derivative: 8-Bromo-6-chloroimidazo[1,2-a]pyridine. The presence of two distinct halogen atoms at the 6- and 8-positions offers significant synthetic versatility, enabling researchers to introduce a variety of functional groups through cross-coupling and other substitution reactions. This adaptability makes 8-Bromo-6-chloroimidazo[1,2-a]pyridine a key building block in the synthesis of complex molecules for drug development and materials science.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 8-Bromo-6-chloroimidazo[1,2-a]pyridine is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 957187-27-8 | [5] |
| Molecular Formula | C₇H₄BrClN₂ | [5] |
| IUPAC Name | 8-bromo-6-chloroimidazo[1,2-a]pyridine | [5] |
| Appearance | Yellow Powder | [5] |
| Melting Point | 127.0-139.0 °C | [5] |
| Solubility | Slightly soluble in water | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
-
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework of the molecule, with the carbons attached to the halogens exhibiting characteristic chemical shifts.
Mass Spectrometry (MS): The mass spectrum of 8-Bromo-6-chloroimidazo[1,2-a]pyridine would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms, which would aid in its identification and confirmation of its elemental composition.
Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine: A Methodological Approach
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. While a specific, detailed protocol for 8-Bromo-6-chloroimidazo[1,2-a]pyridine is not explicitly detailed in the available literature, a reliable synthetic route can be extrapolated from the synthesis of analogous structures, such as 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.[8][9]
The probable synthetic pathway involves the reaction of 3-bromo-5-chloro-2-aminopyridine with a suitable chloroacetaldehyde equivalent.
Figure 1. A proposed synthetic workflow for 8-Bromo-6-chloroimidazo[1,2-a]pyridine.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on established methods for the synthesis of related imidazo[1,2-a]pyridines and their isomers.[8][9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-chloro-2-aminopyridine in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagent: To the stirred solution, add a slight excess of chloroacetaldehyde (often used as an aqueous solution or as its diethyl acetal, which hydrolyzes in situ under acidic conditions).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure 8-Bromo-6-chloroimidazo[1,2-a]pyridine.
Synthetic Utility and Applications in Drug Discovery
The true value of 8-Bromo-6-chloroimidazo[1,2-a]pyridine lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The differential reactivity of the C-Br and C-Cl bonds can be exploited to selectively introduce different substituents at the 8- and 6-positions, respectively.
Figure 2. Synthetic transformations of 8-Bromo-6-chloroimidazo[1,2-a]pyridine.
The imidazo[1,2-a]pyridine scaffold, and by extension derivatives of 8-Bromo-6-chloroimidazo[1,2-a]pyridine, are of significant interest in the development of kinase inhibitors. For instance, substituted imidazo[1,2-a]pyridines have been investigated as potent inhibitors of PI3Kα, a key enzyme in cancer cell signaling pathways.[11] The ability to readily modify the 6- and 8-positions of the core structure is crucial for exploring the structure-activity relationships (SAR) and optimizing the potency and selectivity of these inhibitors.
Furthermore, the imidazo[1,2-a]pyridine nucleus is a key component of compounds with demonstrated antifungal activity. The synthesis of novel derivatives allows for the exploration of new chemical space in the search for more effective treatments for fungal infections.[3]
Safety and Handling
As with any halogenated organic compound, 8-Bromo-6-chloroimidazo[1,2-a]pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
While specific toxicity data for this compound is not available, related halogenated imidazopyridines are known to be harmful if swallowed, and may cause skin and eye irritation.[3] Therefore, direct contact and inhalation should be avoided. In case of accidental exposure, it is important to seek immediate medical attention.
Conclusion and Future Perspectives
8-Bromo-6-chloroimidazo[1,2-a]pyridine is a strategically important building block for chemical synthesis, particularly in the field of medicinal chemistry. Its di-halogenated structure provides two distinct points for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. The imidazo[1,2-a]pyridine core is a well-validated scaffold for the development of potent kinase inhibitors and other therapeutic agents.
Future research efforts will likely focus on the further exploration of the synthetic utility of 8-Bromo-6-chloroimidazo[1,2-a]pyridine to create novel compounds with enhanced biological activity and improved pharmacokinetic properties. The development of more efficient and selective methods for the functionalization of this scaffold will continue to be an area of active investigation, paving the way for the discovery of the next generation of imidazo[1,2-a]pyridine-based drugs.
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